molecular formula C15H13ClO3 B1350305 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 341942-09-4

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B1350305
CAS No.: 341942-09-4
M. Wt: 276.71 g/mol
InChI Key: JPLWJAASTJIKBC-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3. It is characterized by the presence of a chlorobenzyl group, a methoxy group, and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorobenzyl and methoxy groups may also contribute to its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(4-Chlorobenzyl)oxy]benzaldehyde
  • 4-[(4-Chlorobenzyl)oxy]benzoic acid

Uniqueness

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both the chlorobenzyl and methoxy groups in specific positions on the benzaldehyde ring can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWJAASTJIKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395568
Record name 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341942-09-4
Record name 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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